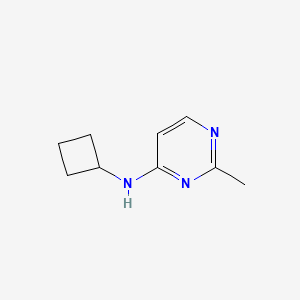

![molecular formula C18H15N3O3 B6497899 (2Z)-2-{[(4-methylphenyl)formamido]imino}-2H-chromene-3-carboxamide CAS No. 324526-20-7](/img/structure/B6497899.png)

(2Z)-2-{[(4-methylphenyl)formamido]imino}-2H-chromene-3-carboxamide

Übersicht

Beschreibung

(2Z)-2-{[(4-methylphenyl)formamido]imino}-2H-chromene-3-carboxamide, also known as 4-methyl-2H-chromene-3-carboxamide, is a synthetic compound belonging to the class of chromenes. Chromenes are a group of nitrogen-containing heterocyclic compounds that have a range of biological activities. This compound has been studied for its potential applications in the fields of medicinal chemistry, chemical synthesis, and biochemistry.

Wissenschaftliche Forschungsanwendungen

(2Z)-2-{[(4-methylphenyl)formamido]imino}-2H-chromene-3-carboxamidechromene-3-carboxamide has been studied for its potential applications in the fields of medicinal chemistry, chemical synthesis, and biochemistry. It has been investigated as a potential inhibitor of the enzyme cyclooxygenase-2 (COX-2), which plays a role in inflammation and pain. In addition, it has been studied as a potential inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the regulation of neurotransmission. It has also been studied for its potential anti-cancer and anti-inflammatory activities.

Wirkmechanismus

The exact mechanism of action of (2Z)-2-{[(4-methylphenyl)formamido]imino}-2H-chromene-3-carboxamidechromene-3-carboxamide is not fully understood. However, it is believed to act as an inhibitor of both COX-2 and AChE. It is thought that (2Z)-2-{[(4-methylphenyl)formamido]imino}-2H-chromene-3-carboxamidechromene-3-carboxamide binds to the active sites of these enzymes, preventing them from performing their normal functions. In addition, it is believed to interact with other proteins that are involved in the regulation of inflammation and pain.

Biochemical and Physiological Effects

The biochemical and physiological effects of (2Z)-2-{[(4-methylphenyl)formamido]imino}-2H-chromene-3-carboxamidechromene-3-carboxamide are not fully understood. However, it has been studied for its potential anti-inflammatory and anti-cancer activities. In addition, it has been investigated as a potential inhibitor of the enzymes COX-2 and AChE, which are involved in the regulation of neurotransmission.

Vorteile Und Einschränkungen Für Laborexperimente

The use of (2Z)-2-{[(4-methylphenyl)formamido]imino}-2H-chromene-3-carboxamidechromene-3-carboxamide in laboratory experiments has several advantages. It is relatively easy to synthesize and purify, and it is stable in a variety of solvents. In addition, it has been studied for its potential anti-inflammatory and anti-cancer activities.

However, there are some limitations to consider when using (2Z)-2-{[(4-methylphenyl)formamido]imino}-2H-chromene-3-carboxamidechromene-3-carboxamide in laboratory experiments. It is not very soluble in water, and it is not very stable in acidic solutions. In addition, its exact mechanism of action is not fully understood, so further research is needed to fully understand its effects.

Zukünftige Richtungen

There are several potential future directions related to (2Z)-2-{[(4-methylphenyl)formamido]imino}-2H-chromene-3-carboxamidechromene-3-carboxamide. First, further research is needed to understand its exact mechanism of action and to identify other potential uses. Second, further studies are needed to investigate its potential anti-inflammatory and anti-cancer activities. Third, additional studies are needed to investigate its potential as an inhibitor of COX-2 and AChE. Fourth, additional research is needed to investigate its potential as an antioxidant and to explore other potential therapeutic uses. Finally, further studies are needed to investigate the safety and toxicity of (2Z)-2-{[(4-methylphenyl)formamido]imino}-2H-chromene-3-carboxamidechromene-3-carboxamide.

Synthesemethoden

(2Z)-2-{[(4-methylphenyl)formamido]imino}-2H-chromene-3-carboxamidechromene-3-carboxamide can be synthesized from 4-methyl-2-hydroxybenzaldehyde, which is reacted with formamide in the presence of catalytic amounts of sodium hydroxide. The reaction is then heated to reflux temperature and stirred for several hours. After the reaction is complete, the resultant product is purified by column chromatography.

Eigenschaften

IUPAC Name |

(2Z)-2-[(4-methylbenzoyl)hydrazinylidene]chromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O3/c1-11-6-8-12(9-7-11)17(23)20-21-18-14(16(19)22)10-13-4-2-3-5-15(13)24-18/h2-10H,1H3,(H2,19,22)(H,20,23)/b21-18- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUAXRVTZOKEZBY-UZYVYHOESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NN=C2C(=CC3=CC=CC=C3O2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(=O)N/N=C\2/C(=CC3=CC=CC=C3O2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49669159 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

(2Z)-2-{[(4-methylphenyl)formamido]imino}-2H-chromene-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{7-ethyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-(1,2-oxazol-3-yl)acetamide](/img/structure/B6497819.png)

![2-{7-ethyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B6497825.png)

![2-{7-ethyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-[(pyridin-4-yl)methyl]acetamide](/img/structure/B6497827.png)

![2-methyl-N-[(oxan-3-yl)methyl]pyrimidin-4-amine](/img/structure/B6497837.png)

![N-(cyclopropylmethyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B6497844.png)

![3-[(2,5-dimethylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6497852.png)

![3-[(2-chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6497857.png)

![ethyl 1-{2-[5-oxo-7-(propan-2-yl)-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl]acetyl}piperidine-4-carboxylate](/img/structure/B6497872.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylpyrimidin-2-amine](/img/structure/B6497903.png)

![2-{6,7-dimethyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B6497926.png)

![2-{6,7-dimethyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B6497940.png)